
2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound, in particular, has a complex structure that includes both ethylamino and phenylacetate groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate typically involves the esterification of phenylacetic acid with an appropriate alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvents: Organic solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate undergoes various chemical reactions, including:
Hydrolysis: Breaking down into phenylacetic acid and the corresponding alcohol.
Reduction: Conversion to alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Substitution: Reactions with nucleophiles to form amides or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phenylacetic acid and ethanol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Amides or other substituted esters.
Aplicaciones Científicas De Investigación
2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the manufacture of perfumes, flavoring agents, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic Acid: A precursor in the synthesis of 2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate.
Ethyl Phenylacetate: Another ester with similar structural features.
N-Phenylacetyl Ethylamine: A compound with a similar ethylamino group.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
89881-10-7 |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
[2-(ethylamino)-2-oxo-1-phenylethyl] 2-phenylacetate |
InChI |
InChI=1S/C18H19NO3/c1-2-19-18(21)17(15-11-7-4-8-12-15)22-16(20)13-14-9-5-3-6-10-14/h3-12,17H,2,13H2,1H3,(H,19,21) |
Clave InChI |
OMBJPBWUVXGEMQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C(C1=CC=CC=C1)OC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea](/img/structure/B14398800.png)

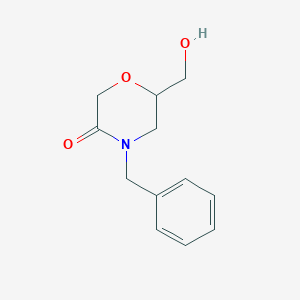
![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
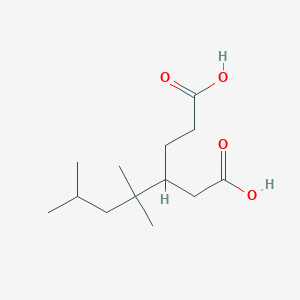

![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)

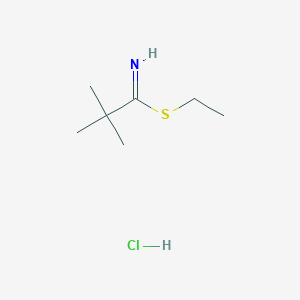
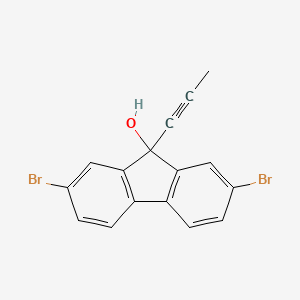

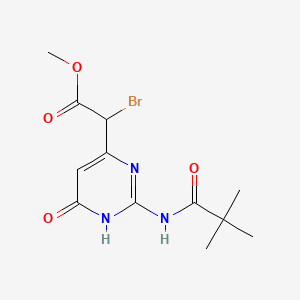
![4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14398877.png)
